Acetic Acid Cyano-Furan-2-Yl-Methyl Ester

Description

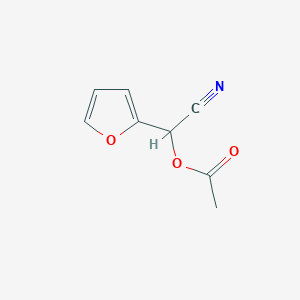

Structure

3D Structure

Properties

IUPAC Name |

[cyano(furan-2-yl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6(10)12-8(5-9)7-3-2-4-11-7/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGSYJJOFDQNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C#N)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118317-17-2 | |

| Record name | ALPHA-CYANOFURFURYL ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Methodologies for Acetic Acid Cyano Furan 2 Yl Methyl Ester

Strategic Approaches to Esterification in Furan (B31954) Chemistry

The ester functional group is a key component of the target molecule, and its introduction can be achieved through several strategic esterification approaches. These methods range from direct condensation of an alcohol and a carboxylic acid to the exchange of an existing ester group.

Direct Esterification Techniques

Direct esterification involves the reaction of an alcohol with a carboxylic acid to form an ester and water. The primary challenge in this approach is typically the removal of water to drive the equilibrium towards the product. For a substrate like a furan-2-yl-methanol derivative, which may be sensitive to harsh acidic conditions, milder methods are often preferred.

One of the foundational methods for direct esterification is the Fischer-Speier esterification , which traditionally employs a strong acid catalyst, such as sulfuric acid or hydrochloric acid, with an excess of the alcohol reactant. However, for more delicate substrates, alternative catalysts and reaction conditions are necessary to prevent degradation of the furan ring.

A milder and highly effective method for the esterification of sensitive alcohols is the Steglich esterification . wikipedia.orgorganic-chemistry.orgresearchgate.netjove.com This reaction utilizes a carbodiimide, most commonly dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by 4-dimethylaminopyridine (DMAP). organic-chemistry.orgcommonorganicchemistry.com The role of DCC is to react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the desired ester. organic-chemistry.org A key advantage of the Steglich esterification is that it proceeds under mild, often room temperature, conditions, making it suitable for substrates with sensitive functional groups. wikipedia.orgjove.com The water formed during the reaction is consumed by DCC, which converts to the insoluble dicyclohexylurea (DCU), thus driving the reaction to completion. wikipedia.org

| Method | Typical Reagents | Catalyst | Key Advantages |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Simple reagents, suitable for simple alcohols. |

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC | DMAP | Mild reaction conditions, suitable for acid-sensitive substrates. wikipedia.orgorganic-chemistry.org |

Transesterification Processes for Ester Exchange

Transesterification is an alternative route to esters that involves the reaction of an existing ester with an alcohol in the presence of a catalyst. This process is often an equilibrium reaction and can be catalyzed by acids, bases, or enzymes.

Enzymatic transesterification has emerged as a powerful and green methodology for the synthesis of esters under mild conditions. Lipases are a class of enzymes that are particularly effective at catalyzing esterification and transesterification reactions. acs.org One of the most widely used lipases in organic synthesis is Candida antarctica lipase B (CALB), often immobilized on a solid support, such as in the commercial preparation Novozym 435. nih.govd-nb.inforesearchgate.netiaea.org

The use of CALB for the synthesis of furan-based esters has been demonstrated to be highly efficient. acs.orgnih.govresearchgate.net For instance, the enzymatic polymerization of furan-2,5-dicarboxylic acid (FDCA) derivatives with diols, a process involving repeated transesterification steps, has been successfully catalyzed by CALB. nih.gov The enzyme's high selectivity and activity in non-aqueous media, coupled with mild reaction temperatures, make it an ideal catalyst for the synthesis of functionalized furan esters, minimizing the risk of side reactions and degradation of the furan ring. acs.orgd-nb.info The enzymatic approach also avoids the use of harsh acidic or basic catalysts that could be detrimental to the cyano group in the target molecule.

| Enzyme | Substrates | Reaction Type | Key Features |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) / Novozym 435 | Furan derivatives (e.g., FDCA esters, furfuryl alcohol) and alcohols/esters | Esterification/Transesterification | High selectivity, mild conditions, green catalyst. acs.orgnih.govd-nb.inforesearchgate.netiaea.org |

Advanced Synthetic Routes Incorporating Cyano and Furan Moieties

The simultaneous or sequential introduction of the cyano and furan moieties requires more advanced synthetic strategies. These methods often involve the formation of the furan ring itself or the functionalization of a pre-existing furan derivative.

Knoevenagel Condensation with Cyanoacetic Esters

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, such as a cyanoacetic ester. researchgate.netasianpubs.org This reaction is particularly relevant to the synthesis of the target molecule as it provides a direct route to introduce the cyano and ester functionalities onto a furan ring starting from a furan aldehyde.

The reaction between furfural or its derivatives and ethyl cyanoacetate has been shown to proceed efficiently in the presence of a variety of catalysts. Basic catalysts are commonly employed to deprotonate the active methylene compound, generating a nucleophilic carbanion that then attacks the carbonyl group of the aldehyde. Catalysts such as diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective for this transformation, often providing excellent yields of the corresponding furfurylidene cyanoacetate. asianpubs.org

Hydrotalcites, which are layered double hydroxides with basic properties, have also been utilized as heterogeneous catalysts for the Knoevenagel condensation of furfural with ethyl cyanoacetate. researchgate.net The use of solid catalysts like hydrotalcites offers advantages in terms of ease of separation and catalyst recycling, contributing to a more sustainable synthetic process. Boric acid deposited on hydrotalcite has also been reported as an effective catalyst for the Knoevenagel reaction of 5-hydroxymethylfurfural derivatives. acs.org

| Catalyst | Reactants | Key Advantages |

|---|---|---|

| Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-Furaldehyde, Ethyl Cyanoacetate | High efficiency and yield. asianpubs.org |

| Hydrotalcites | Furfural, Ethyl Cyanoacetate | Heterogeneous, recyclable catalyst. researchgate.net |

| Boric Acid/Hydrotalcite | 5-Hydroxymethylfurfural, Active Methylene Compounds | Effective for functionalized furfurals. acs.org |

Multicomponent Reactions (MCRs) for Heterocyclic Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for the rapid assembly of complex molecular scaffolds. organic-chemistry.orgnih.govmdpi.comnih.gov

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgnih.govmdpi.com In the context of the target molecule, furan-2-carboxaldehyde could serve as the aldehyde component, and if a cyano-containing carboxylic acid or isocyanide were used, this could provide a route to a related structure. The reaction is typically carried out in aprotic solvents and proceeds through a concerted mechanism. nih.gov

The Ugi four-component reaction is even more versatile, combining a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov The reaction mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. wikipedia.org The use of furan-2-carboxaldehyde as the aldehyde component in an Ugi reaction with other appropriately functionalized starting materials could lead to the construction of complex furan derivatives.

| Reaction | Components | Product Type |

|---|---|---|

| Passerini Reaction | Aldehyde (e.g., Furan-2-carboxaldehyde), Carboxylic Acid, Isocyanide | α-Acyloxy Amide organic-chemistry.orgnih.govmdpi.com |

| Ugi Reaction | Aldehyde (e.g., Furan-2-carboxaldehyde), Amine, Carboxylic Acid, Isocyanide | Bis-Amide wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov |

Divergent Synthetic Pathways to Cyano-Furan Systems

Divergent synthesis provides a powerful strategy for the creation of a diverse range of compounds from a common intermediate. In the context of cyano-furan systems, this could involve the synthesis of a polysubstituted furan core that can be further elaborated to introduce the desired cyano and ester functionalities.

The Paal-Knorr furan synthesis is a classical and widely used method for the synthesis of substituted furans from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comyoutube.comresearchgate.netresearchgate.net The reaction is typically catalyzed by an acid, which promotes the cyclization and dehydration of the dicarbonyl compound to form the furan ring. alfa-chemistry.com By choosing an appropriately substituted 1,4-dicarbonyl precursor, it is possible to construct a furan ring with the desired substitution pattern, which could then be further modified to yield the target molecule.

The Gewald reaction is another important method for the synthesis of highly functionalized heterocycles, specifically 2-aminothiophenes, from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. wikipedia.orgorganic-chemistry.orgarkat-usa.org While this reaction directly produces thiophenes, the principles of condensing a carbonyl compound with an active methylene compound are shared with the Knoevenagel reaction and are fundamental to the synthesis of many heterocyclic systems.

More contemporary approaches to the divergent synthesis of polysubstituted furans often employ transition metal catalysis. For example, Lewis acid-catalyzed cascade reactions have been developed for the rapid construction of multisubstituted furan derivatives from simple and readily available starting materials. rsc.org These methods offer high atom economy and can provide access to a wide variety of functionalized furans. mdpi.com

| Method | Starting Materials | Key Transformation |

|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compounds | Acid-catalyzed cyclization and dehydration. wikipedia.orgalfa-chemistry.comyoutube.comresearchgate.netresearchgate.net |

| Lewis Acid-Catalyzed Cascade Reactions | Varies (e.g., alkynes, aldehydes) | Rapid construction of polysubstituted furans. rsc.org |

Stereoselective Synthesis of Chiral Furan-Substituted Esters

The creation of chiral furan derivatives is of great interest as these structures are key intermediates in various synthetic transformations. researcher.life Methodologies for achieving stereoselectivity, including enantioselective and diastereoselective approaches, are vital for producing specific stereoisomers.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Various strategies have been developed for the enantioselective synthesis of furan derivatives. These include organocatalytic and chemoenzymatic kinetic resolution methods. researcher.life For instance, the enantioselective synthesis of tetrahydrofuran derivatives has been achieved with high yields and excellent enantioselectivities (up to 97% ee) through a one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols. chemistryviews.org

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral annulated furans. researchgate.net Chiral phosphoric acid catalysts have been successfully employed in the reaction of hemiaminal methyl ethers derived from (thio)hydantoin to create adducts with a quaternary stereogenic center in high yield and enantioselectivity. researchgate.net Additionally, the use of natural cinchona alkaloids as catalysts in the asymmetric addition of β-ketoesters to 2-(1-alkynyl)-2-alkene-1-ones, followed by a silver-catalyzed intramolecular cycloisomerization, provides a stereoselective route to 2,3-furan fused carbocycles. researchgate.net

The table below summarizes selected enantioselective approaches to furan derivatives, highlighting the catalyst, reaction type, and achieved enantiomeric excess.

| Catalyst/Method | Reaction Type | Product Type | Enantiomeric Excess (ee) |

| Copper-catalyzed | Asymmetric Henry reaction and iodocyclization | 2,5-polysubstituted tetrahydrofurans | Up to 97% |

| Chiral Phosphoric Acid | Asymmetric addition | Adducts with quaternary stereocenters | High |

| Cinchona Alkaloids/Silver | Asymmetric addition and intramolecular cycloisomerization | 2,3-furan fused carbocycles | High |

This table presents a selection of enantioselective methods and their effectiveness.

Diastereoselective synthesis focuses on controlling the formation of diastereomers. In the context of furan-containing systems, this is crucial for constructing molecules with multiple stereocenters. A notable example is the diastereoselective three-component reaction between alkynyl enones, aldehydes, and secondary amines, which, with the aid of an indium catalyst, produces highly substituted cyclopenta[c]furan derivatives in a single step. nih.govresearchgate.net This reaction proceeds with moderate to excellent selectivity, and excellent diastereomeric ratios have been observed, particularly with less bulky amines. nih.gov

Another approach involves the stereoselective synthesis of tetrahydrofurans via [4+3] annulation reactions between enol ethers derived from β-ketoesters and oxonium ions generated in situ from 1,4-dicarbonyl compounds. nih.gov Furthermore, Lewis-acid mediated cyclopropane opening has been utilized in [3+2] annulation reactions to afford tetrahydrofuran products with high diastereoselectivity. nih.gov

The following table outlines key diastereoselective strategies for synthesizing furan-containing systems.

| Catalyst/Method | Reaction Type | Product Type | Diastereomeric Ratio (dr) |

| Indium Catalyst | Three-component cyclization | Cyclopenta[c]furan derivatives | Excellent |

| TMS-OTf | [4+3] annulation | Bicyclic tetrahydrofurans | Not specified |

| Sn(OTf)2 | [3+2] annulation of cyclopropanes | Substituted tetrahydrofurans | 20:1 |

This table highlights different diastereoselective methods and the level of control achieved.

Novel Catalytic Strategies in Furan Ester Synthesis

The development of novel catalytic strategies is paramount for the efficient and selective synthesis of furan esters. These strategies often involve the use of metal catalysts or organocatalysts to promote specific bond formations and cyclization reactions.

Transition-metal-catalyzed reactions have become indispensable in organic synthesis, including the formation of furan-nitrile esters. researchgate.net These catalysts can facilitate cascade additions or addition/cyclization processes involving boronic acids and the nitrile group, leading to the formation of C-C, C-N, and C=O bonds. nih.gov

Various metals, including gold, platinum, and ruthenium, have been used to catalyze the cycloisomerization of appropriately substituted precursors to form the furan ring. researchgate.net For instance, gold-catalyzed approaches have been utilized for the synthesis of furans from 1-oxiranyl-2-alkynyl esters. hud.ac.uk Copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides also provides an efficient route to furan derivatives. hud.ac.uk The choice of metal catalyst and reaction conditions can significantly influence the yield and selectivity of the desired furan-nitrile ester. researchgate.net

A summary of metal-catalyzed systems for furan synthesis is provided in the table below.

| Metal Catalyst | Reaction Type | Substrates |

| Gold (Au) | Cycloisomerization | 1-oxiranyl-2-alkynyl esters |

| Platinum (Pt) | Cycloisomerization | Propargylic oxiranes |

| Copper (Cu) | Intramolecular O-vinylation | Ketones and vinyl bromides |

| Indium (In) | Cycloisomerization | Propargylic oxiranes |

This table showcases various metal catalysts and their applications in furan synthesis.

Organocatalysis offers a metal-free alternative for the synthesis of chiral building blocks, including cyanohydrin acetates, which can be precursors to compounds like Acetic Acid Cyano-Furan-2-Yl-Methyl Ester. The enantioselective cyanosilylation of ketones, a key step in forming cyanohydrins, can be effectively catalyzed by confined organocatalysts. nih.gov

Lipase-catalyzed kinetic resolution is another powerful organocatalytic method for producing optically active cyanohydrin acetates from aldehydes. lookchem.com In this process, a racemic cyanohydrin is generated in situ, and one enantiomer is preferentially acetylated by the lipase, while the other is racemized, allowing for a dynamic kinetic resolution. lookchem.com Furthermore, the asymmetric addition of potassium cyanide and acetic anhydride to aldehydes can be catalyzed by (salen)titanium complexes to yield enantiomerically enriched cyanohydrin esters. researchgate.net

The following table details organocatalytic approaches to cyanohydrin acetate (B1210297) formation.

| Catalyst Type | Reaction | Key Feature |

| Confined Organocatalysts | Enantioselective cyanosilylation of ketones | High enantioselectivity for a broad range of substrates |

| Lipase | Kinetic resolution of cyanohydrins | Dynamic process coupling formation, resolution, and racemization |

| (salen)titanium complex | Asymmetric addition of KCN and Ac₂O | Catalytic asymmetric synthesis of O-acetyl cyanohydrins |

This table illustrates the utility of different organocatalytic systems in synthesizing chiral cyanohydrin acetates.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of furan derivatives is an increasingly important area of research, driven by the need for more sustainable chemical processes. frontiersin.org This involves the use of renewable feedstocks, the development of energy-efficient reaction conditions, and the minimization of waste. mdpi.comresearchgate.net

Furan compounds themselves can be derived from biomass, with 5-hydroxymethylfurfural (HMF) being a key platform chemical obtained from the dehydration of carbohydrates. mdpi.commdpi.com The conversion of biomass to valuable furan derivatives like 3-acetamido-5-acetylfuran (3A5AF) from chitin aligns with green chemistry principles by utilizing renewable resources. rsc.org

Enzymatic synthesis is a cornerstone of green chemistry, offering mild reaction conditions and high selectivity. acs.org For example, the enzymatic synthesis of furan-based polyesters and polyamides utilizes non-toxic and renewable enzyme catalysts, reducing the environmental impact of polymerization processes. acs.org The development of one-pot reaction processes that integrate multiple synthetic steps, such as the coupling of chitin hydrolysis with N-acetylglucosamine dehydration to produce 3A5AF, enhances efficiency and sustainability. rsc.org

Key green chemistry principles applied in furan synthesis include:

Use of Renewable Feedstocks: Utilizing biomass such as carbohydrates and chitin to produce furan platform chemicals. mdpi.comrsc.org

Catalysis: Employing efficient and recyclable catalysts, including enzymes and heteropolyacids, to minimize waste and energy consumption. frontiersin.orgacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Energy Efficiency: Conducting reactions under mild conditions, such as those enabled by enzymatic catalysis. acs.org

Waste Prevention: Developing one-pot syntheses and integrated processes to reduce separation steps and solvent use. rsc.org

Spectroscopic and Advanced Characterization of Acetic Acid Cyano Furan 2 Yl Methyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the elucidation of molecular structures for organic compounds. For Acetic Acid Cyano-Furan-2-Yl-Methyl Ester, both ¹H and ¹³C NMR are instrumental in defining the chemical environment of each atom within the molecule.

Proton (¹H) NMR Applications

The ¹H NMR spectrum of this compound is anticipated to display characteristic signals corresponding to the protons of the furan (B31954) ring, the methine proton, and the methyl protons of the acetate (B1210297) moiety. Drawing from spectral data of analogous furan and cyanohydrin ester compounds, a hypothetical ¹H NMR spectrum in a deuterated chloroform (CDCl₃) solvent can be projected.

Protons on the furan ring are expected to resonate in the downfield aromatic region. Specifically, the proton at the 5-position (H5) is predicted to appear as a doublet of doublets near 7.55 ppm. The protons at the 3- and 4-positions (H3 and H4) are likely to manifest as a doublet and a doublet of doublets around 6.50 ppm and 6.45 ppm, respectively. The methine proton, situated adjacent to the electron-withdrawing cyano and ester functionalities, is expected to be a singlet at approximately 6.30 ppm. The methyl protons of the acetate group would produce a distinct, sharp singlet at a more upfield position, around 2.20 ppm.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.55 | dd | 1H | H5-furan |

| 6.50 | d | 1H | H3-furan |

| 6.45 | dd | 1H | H4-furan |

| 6.30 | s | 1H | CH(OAc)CN |

| 2.20 | s | 3H | C(O)CH₃ |

Carbon-13 (¹³C) NMR Applications

The ¹³C NMR spectrum offers critical insights into the carbon backbone of the molecule. For this compound, distinct chemical shifts are predicted for the furan ring carbons, the cyano carbon, the ester carbonyl carbon, the methine carbon, and the methyl carbon.

The carbon atoms of the furan ring are expected to have resonances in the 110-150 ppm range. The carbon of the cyano group typically appears in the region of 115-120 ppm. The ester carbonyl carbon is anticipated at a lower field, generally between 165-170 ppm. The methine carbon, being bonded to the electronegative cyano and ester groups, would likely be observed around 60-70 ppm. The methyl carbon of the acetate group will be found at a significantly higher field, typically in the 20-25 ppm range.

Advanced 2D NMR Techniques for Structural Confirmation

For the unequivocal assignment of proton and carbon signals and to verify the molecular connectivity, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: This experiment would reveal correlations between adjacent protons, such as those between H3, H4, and H5 on the furan ring, thereby confirming their spatial relationships.

HSQC: This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the previously assigned proton signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is employed to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

For this compound, several key vibrational bands are anticipated:

Cyano Group (C≡N): A sharp band of medium intensity is expected in the 2200-2260 cm⁻¹ region of the IR spectrum, corresponding to the stretching vibration of the nitrile group.

Ester Carbonyl Group (C=O): A strong absorption band is predicted to appear around 1740-1760 cm⁻¹ due to the C=O stretching vibration of the acetate functionality.

Furan Ring: The furan ring will display several characteristic absorption bands, including C=C stretching vibrations in the 1400-1600 cm⁻¹ range and C-O-C stretching vibrations between 1000-1300 cm⁻¹. globalresearchonline.net

C-O Ester Linkage: The C-O stretching vibrations of the ester group are expected to produce two bands in the 1000-1300 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | 2200-2260 |

| Ester Carbonyl (C=O) | Stretching | 1740-1760 |

| Furan (C=C) | Stretching | 1400-1600 |

| Ester (C-O) | Stretching | 1000-1300 |

| Furan (C-O-C) | Stretching | 1000-1300 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a potent analytical technique for determining the molecular weight of a compound and deducing structural information from its fragmentation patterns. For this compound (C₈H₇NO₃), the molecular weight is 165.15 g/mol .

The mass spectrum is expected to exhibit a molecular ion peak (M⁺) at an m/z ratio of 165. Significant fragmentation pathways would likely include the loss of the acetate group or its components, and cleavage of the furan ring.

Loss of the acetyl group: A fragment resulting from the loss of a CH₃CO• radical (43 Da) would generate a peak at m/z = 122.

Loss of the acetoxy group: Cleavage of the C-O bond could result in the loss of a CH₃COO• radical (59 Da), producing a peak at m/z = 106.

Furan ring fragmentation: The furan ring itself is susceptible to characteristic fragmentation, which would lead to the formation of smaller fragment ions.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information regarding the electronic transitions within a molecule. The presence of the furan ring, a conjugated π-system, and the carbonyl group suggests that this compound will absorb light in the ultraviolet region.

The primary electronic transitions anticipated are π → π* and n → π*.

π → π transitions:* These are typically high-energy transitions associated with the conjugated furan system. For furan, a strong absorption is observed in the 200-215 nm range. nist.gov The substitution on the furan ring in the title compound is likely to induce a bathochromic (red) shift to a longer wavelength.

n → π transitions:* The non-bonding electrons on the oxygen atom of the carbonyl group can be excited to an anti-bonding π* orbital. This is a lower-energy transition that often results in a weaker absorption band at a longer wavelength, typically in the 270-300 nm region for esters.

Computational Chemistry and Theoretical Analysis of Acetic Acid Cyano Furan 2 Yl Methyl Ester

Electronic Structure Calculations: Molecular Orbitals and Charge Distribution

Computational studies have been instrumental in understanding the electronic characteristics of Acetic Acid Cyano-Furan-2-Yl-Methyl Ester. The analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a window into its reactivity. The energy difference between the HOMO and LUMO levels is a key indicator of the molecule's chemical stability and reactivity.

Furthermore, charge distribution analysis, often visualized through electrostatic potential maps, highlights the electron-rich and electron-deficient regions of the molecule. In this compound, the electronegative oxygen and nitrogen atoms are expected to be centers of negative charge, while the carbon atoms of the furan (B31954) ring and the carbonyl group are likely to be electron-deficient. This distribution is crucial for predicting how the molecule will interact with other chemical species.

Reactivity Prediction Through Conceptual DFT Indices

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of molecules. mdpi.com By calculating various reactivity indices, such as chemical potential, hardness, softness, and electrophilicity, a semi-quantitative prediction of a molecule's behavior in chemical reactions can be achieved. mdpi.com

For this compound, these indices can help identify the most probable sites for nucleophilic and electrophilic attack. For instance, the furan ring, a known aromatic heterocycle, can exhibit varying reactivity depending on the substituents. mdpi.com DFT calculations can pinpoint which atoms in the ring are more susceptible to electrophilic substitution or other reactions. These theoretical tools have become indispensable for the study of organic reactivity. mdpi.com

Energetic Profiles of Synthetic and Reactive Pathways

The synthesis of furan derivatives often involves complex reaction mechanisms. nih.govrsc.orgmdpi.com Computational chemistry allows for the detailed exploration of the energetic profiles of these synthetic routes. By calculating the energies of reactants, transition states, and products, researchers can determine the most energetically favorable pathway for the synthesis of this compound.

This analysis is not limited to synthesis. The energetic profiles of various reactions that the compound might undergo, such as hydrolysis of the ester or reactions involving the cyano group, can also be modeled. This provides valuable information on the compound's stability and potential transformations under different conditions.

Stereochemical Outcome Predictions and Conformational Analysis

The presence of a chiral center at the carbon atom bonded to the furan ring, the cyano group, and the ester moiety means that this compound can exist as different stereoisomers. Computational methods can be employed to predict the stereochemical outcome of its synthesis.

Moreover, the molecule possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable conformers and the energy barriers between them. researchgate.netfrontiersin.org This is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. For instance, in related acetamide derivatives, the dihedral angle between the furan ring and the acetamide group has been shown to be a key structural feature. nih.govresearchgate.netwindows.netnih.govdoaj.org

In silico Modeling of Intermolecular Interactions

The way this compound interacts with other molecules is fundamental to its behavior in solution and in the solid state. In silico modeling can simulate these intermolecular interactions, which are often dominated by hydrogen bonding and van der Waals forces. nih.govresearchgate.netrsc.org

Interactive Data Table: Computational Chemistry Parameters

| Parameter | Description | Typical Computational Method |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. | Density Functional Theory (DFT) |

| Electrostatic Potential | A map of the charge distribution on the molecule's surface, indicating sites for electrophilic and nucleophilic attack. | DFT |

| Chemical Hardness | A measure of the molecule's resistance to a change in its electron configuration. | Conceptual DFT |

| Electrophilicity Index | A measure of the molecule's ability to accept electrons. | Conceptual DFT |

| Reaction Energy Profile | The energy changes that occur during a chemical reaction, including transition state energies. | DFT, Ab initio methods |

| Conformational Energy | The relative energies of different spatial arrangements (conformers) of the molecule. | Molecular Mechanics, DFT |

| Intermolecular Interaction Energy | The energy of interaction between two or more molecules. | DFT with dispersion correction, Symmetry-Adapted Perturbation Theory (SAPT) |

Q & A

Q. How can the synthesis of acetic acid cyano-furan-2-yl-methyl ester be optimized for high yield and purity?

Methodological Answer:

- Reaction Conditions : Use reflux in 1,4-dioxane at elevated temperatures (e.g., 3 hours) to promote cyclization and esterification. Adjust molar ratios of precursors (e.g., furfural and cyanoacetohydrazide) to minimize side reactions .

- Purification : Employ recrystallization from 1,4-dioxane or ethyl acetate to isolate the product. Monitor purity via thin-layer chromatography (TLC) and confirm with melting point analysis (e.g., 190–192°C) .

- Yield Improvement : Optimize stoichiometry and solvent polarity to favor nucleophilic substitution at the furan ring.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Solvent Extraction : Use ethyl acetate to partition the ester from aqueous layers, leveraging its moderate polarity .

- Column Chromatography : Apply silica gel columns with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts.

- Crystallization : Recrystallize in non-polar solvents (e.g., dichloromethane) to enhance crystalline purity .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the cyano group.

- Light Sensitivity : Protect from UV exposure using amber vials, as furan derivatives are prone to photodegradation .

- Moisture Control : Use desiccants (e.g., molecular sieves) to avoid ester hydrolysis, which is accelerated in acidic/basic conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Methodological Answer:

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model the molecule’s geometry and frontier orbitals .

- Key Analyses : Calculate HOMO-LUMO gaps to assess reactivity, and simulate IR spectra to validate experimental peaks (e.g., CN stretch at ~2200 cm⁻¹) .

- Validation : Compare computed thermodynamic data (e.g., enthalpy of formation) with experimental calorimetry results to refine parameters .

Q. What strategies are recommended for resolving contradictions in thermochemical data (e.g., heat capacity, vaporization enthalpy) for related esters?

Methodological Answer:

- Data Reconciliation : Cross-validate measurements using multiple techniques (e.g., differential scanning calorimetry vs. gas-phase ICR) .

- Error Analysis : Account for instrument calibration drift and sample purity (e.g., NIST’s uncertainty thresholds for Cp values ±0.5 kcal/mol) .

- Computational Cross-Checks : Use group contribution methods to estimate missing data and identify outliers .

Q. How can X-ray crystallography using SHELX software improve structural characterization of this compound?

Methodological Answer:

- Data Collection : Refine diffraction data (Mo-Kα radiation) with SHELXL for accurate bond-length and angle determination .

- Challenges : Address disorder in the furan ring or ester moiety by applying restraints/constraints during refinement .

- Validation : Use R-factors and electron density maps to confirm the absence of twinning or solvent masking .

Q. What advanced analytical methods (e.g., HPLC, radioimmunoassay) are suitable for quantifying trace amounts of this ester in biological matrices?

Methodological Answer:

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients, detecting at λ = 254 nm (furan absorption) .

- Radioimmunoassay (RIA) : Derivatize the ester to a methylated analog, then employ affinity-purified antibodies (e.g., anti-5-hydroxyindoleacetic acid) for high sensitivity (detection limit: 100 fmol/tube) .

- Cross-Validation : Compare results with fluorescence assays to rule out matrix interference .

Q. What functionalization strategies can modify the cyano or furan moieties of this ester for targeted applications?

Methodological Answer:

- Cyano Group : Reduce to amine via catalytic hydrogenation (Pd/C, H₂) or hydrolyze to carboxylic acid under acidic conditions .

- Furan Ring : Perform electrophilic substitution (e.g., nitration) or cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Ester Hydrolysis : Convert to carboxylate salts using NaOH/ethanol for water-soluble derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.